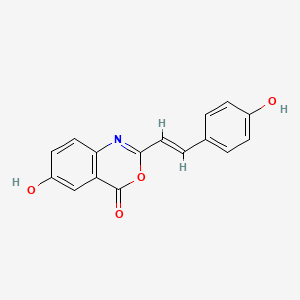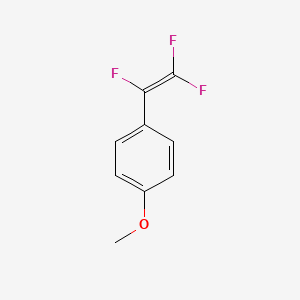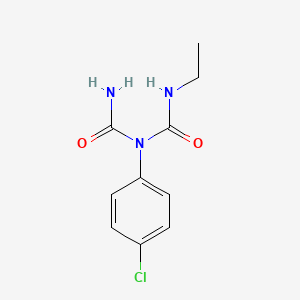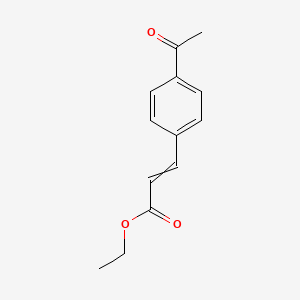![molecular formula C21H35ClN2O3 B14436041 [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride CAS No. 78329-87-0](/img/structure/B14436041.png)
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is a complex organic compound with a unique structure that includes a butoxycarbonyl group, an anilino group, and a butylazanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride typically involves multiple steps, including the protection of amines, coupling reactions, and quaternization. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by coupling with an appropriate aniline derivative. The final step involves quaternization with butyl chloride to form the butylazanium moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butylazanium moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride involves its interaction with specific molecular targets. The butoxycarbonyl group can act as a protecting group, while the anilino and butylazanium moieties can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-butoxycarbonyl-N-methylanilino)-2-oxoethyl]-methylazanium;chloride
- [2-(4-butoxycarbonyl-N-ethylanilino)-2-oxoethyl]-ethylazanium;chloride
- [2-(4-butoxycarbonyl-N-propylanilino)-2-oxoethyl]-propylazanium;chloride
Uniqueness
Compared to similar compounds, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride has a unique combination of functional groups that confer specific chemical and biological properties. Its butylazanium moiety, in particular, allows for unique interactions with biological molecules and enhances its solubility in various solvents .
Eigenschaften
CAS-Nummer |
78329-87-0 |
|---|---|
Molekularformel |
C21H35ClN2O3 |
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-4-7-14-22-17-20(24)23(15-8-5-2)19-12-10-18(11-13-19)21(25)26-16-9-6-3;/h10-13,22H,4-9,14-17H2,1-3H3;1H |
InChI-Schlüssel |
PMGFSDBWIONHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]CC(=O)N(CCCC)C1=CC=C(C=C1)C(=O)OCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
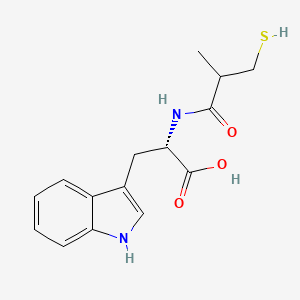
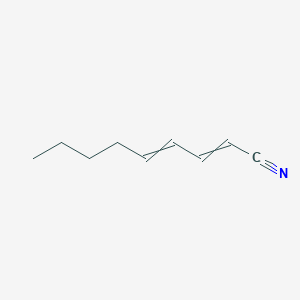

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
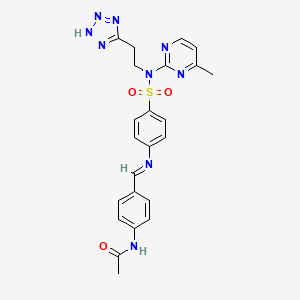
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
